![molecular formula C17H15F3N2O3S B2515780 N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 880139-21-9](/img/structure/B2515780.png)
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide and related compounds involves multiple steps, including the formation of key intermediates and the introduction of various substituents to achieve the desired biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the preparation of compounds with specific substituents, such as nitro and fluoro groups, to enhance their inhibitory potency . Similarly, the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives aimed at antimalarial activity also included the introduction of a trifluoromethyl group, which was identified as a promising lead for drug development .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions that contribute to the stability of the molecular chains in the crystal lattice . These interactions are significant as they can influence the bioavailability and reactivity of the compounds.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, which are essential for their biological functions. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride was used to activate thioglycosides, demonstrating the reactivity of sulfonamide derivatives in the formation of glycosidic linkages . This reactivity is indicative of the potential versatility of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can significantly affect these properties. For instance, the metabolic stability of certain benzenesulfonamide derivatives was enhanced by the presence of a trifluoromethyl group, which is relevant for the development of compounds with improved pharmacokinetic profiles .
Relevant Case Studies
Case studies involving sulfonamide derivatives have shown their potential in various therapeutic areas. The high-affinity inhibition of kynurenine 3-hydroxylase by certain benzenesulfonamide compounds has implications for the treatment of neuronal injury . Additionally, the antimalarial activity of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives highlights the role of these compounds in infectious disease research . The cytotoxic and apoptosis-inducing activities of novel benzenesulfonamide derivatives against cancer cell lines further demonstrate the therapeutic potential of these molecules .
Scientific Research Applications
Indole Synthesis and Related Compounds
Indole derivatives are of significant interest in organic chemistry and medicinal research due to their presence in many biologically active molecules. For example, research into indole synthesis methods provides a foundation for creating compounds with potential applications in drug discovery and development (Taber & Tirunahari, 2011). These methods facilitate the synthesis of complex molecules that can be tailored for specific biological activities, including therapeutic applications.
Sulfonamides and Their Biological Significance
Sulfonamides are another class of compounds with broad therapeutic applications, notably as carbonic anhydrase inhibitors. Their activity is often modulated by the electronic properties of the sulfonamide group, which can be influenced by different substituents. This modulation is critical for developing drugs with targeted therapeutic effects (Gupta, 2003). Understanding the structure-activity relationships of sulfonamides is essential for designing new therapeutic agents, especially for conditions like glaucoma, epilepsy, and diuretic issues.
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses .
Mode of Action
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide acts by blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This inhibition results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide affects the synthesis of prostaglandins and thromboxanes . These molecules play a crucial role in inflammation, pain, and fever responses in the body .
Result of Action
The result of the action of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide is the reduction of inflammation and pain due to its inhibition of COX-1 and COX-2 . This leads to a decrease in the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-13-5-7-14(8-6-13)26(23,24)22-10-9-12-11-21-16-4-2-1-3-15(12)16/h1-8,11,21-22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTWOTFBFJMMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
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